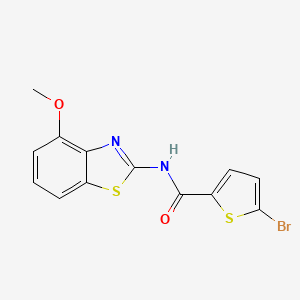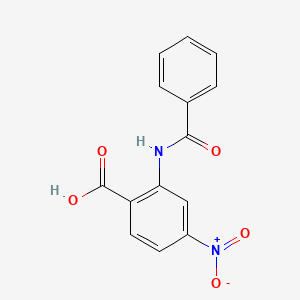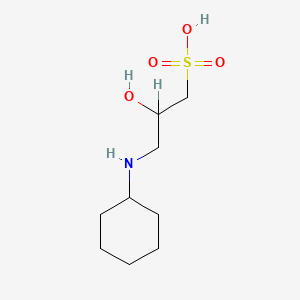![molecular formula C17H17N3O4S B1225217 2-[(4-methyl-2-oxo-1-benzopyran-7-yl)oxy]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1225217.png)
2-[(4-methyl-2-oxo-1-benzopyran-7-yl)oxy]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-2-oxo-1-benzopyran-7-yl)oxy]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide is a member of coumarins.
Scientific Research Applications
Synthesis Techniques and Derivative Development : A study by Yu et al. (2014) discusses the synthesis of similar N-(5-aryl-1,3,4-thiadiazol-2-yl) acetamide derivatives, demonstrating the potential for creating various compounds for different applications through convenient and efficient synthesis methods (Yu et al., 2014).
Reactivity and Interaction Studies : El-Kafrawy et al. (1990) investigated the reactivity of coumarin derivatives, which are structurally related to the compound . Their research provides insights into how such compounds interact with other chemicals, which is crucial for developing new drugs or materials (El-Kafrawy et al., 1990).
Antipsychotic and Anticonvulsant Applications : A study by Kaur et al. (2012) on substituted benzoxazepine and benzothiazepine compounds, which share some structural similarities, revealed their potential as antipsychotic and anticonvulsant agents. This points to the possibility of similar applications for the compound (Kaur et al., 2012).
Structural and Computational Analysis : Sebhaoui et al. (2020) conducted a study on novel 2-pyrone derivatives, including structural and computational analyses. This type of research is essential for understanding the physical and chemical properties of similar compounds (Sebhaoui et al., 2020).
Molecular Aggregation and Spectroscopic Studies : Matwijczuk et al. (2016) researched the molecular aggregation in certain benzene-diols with structural similarities, providing insights into the behavior of such compounds in different solvents, which is vital for their practical applications (Matwijczuk et al., 2016).
Potential Anticancer Agents : Research by Özdemir et al. (2017) on thiadiazole derivatives, which are structurally related, highlighted their potential as anticancer agents, especially targeting specific cellular mechanisms such as MMP-9 inhibition. This suggests possible anticancer applications for the compound under discussion (Özdemir et al., 2017).
Complex Formation and Electrochemical Studies : Myannik et al. (2018) conducted studies on novel copper(II), cobalt(II), and nickel(II) complexes with a structurally similar compound. These studies are crucial for understanding the electrochemical properties and potential applications in material science or catalysis (Myannik et al., 2018).
properties
Product Name |
2-[(4-methyl-2-oxo-1-benzopyran-7-yl)oxy]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
|---|---|
Molecular Formula |
C17H17N3O4S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3O4S/c1-9(2)16-19-20-17(25-16)18-14(21)8-23-11-4-5-12-10(3)6-15(22)24-13(12)7-11/h4-7,9H,8H2,1-3H3,(H,18,20,21) |
InChI Key |
SLYGXKIQTSSLCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-5-isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluorene](/img/structure/B1225134.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-methyl-2-thiazolyl)thio]ethanone](/img/structure/B1225137.png)
![N-[2,2-dimethyl-3-[[oxo(thiophen-2-yl)methyl]amino]propyl]-2-thiophenecarboxamide](/img/structure/B1225138.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B1225141.png)

![4-(4-Methoxyanilino)-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225143.png)

![N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide](/img/structure/B1225146.png)
![2-[(2,4-dimethoxyphenyl)methyl-methylamino]-N-(2-methoxy-3-dibenzofuranyl)acetamide](/img/structure/B1225147.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-4-[(3,4-difluorophenyl)sulfonylamino]benzamide](/img/structure/B1225157.png)
![3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid (4-methyl-2-oxo-1-benzopyran-7-yl) ester](/img/structure/B1225160.png)
